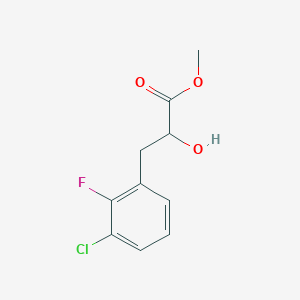
Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 3-(3-chloro-2-fluorophenyl)-2-oxopropanoate or 3-(3-chloro-2-fluorophenyl)-2-carboxypropanoate.
Reduction: 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions are subject to ongoing research.
Comparison with Similar Compounds
- Methyl 3-(3-chloro-2-fluorophenyl)-2-oxopropanoate
- Methyl 3-(3-chloro-2-fluorophenyl)-2-carboxypropanoate
- 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanol
Uniqueness: Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Biological Activity
Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate is a synthetic compound that has garnered attention in various fields of biological research. Its unique chemical structure, featuring a chloro and a fluoro substituent on the aromatic ring, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- A methyl ester group.
- A hydroxy group, which can influence its solubility and reactivity.
- Chloro and fluoro substituents that may affect its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of halogen atoms is known to enhance the lipophilicity and membrane permeability of compounds, potentially increasing their efficacy against microbial cells.
- Anticancer Potential : In vitro studies have indicated that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.
- Enzyme Inhibition : There are indications that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could have implications for drug design, particularly in targeting metabolic diseases.
Case Studies
- Antimicrobial Activity Assessment
-
Anticancer Activity in Cell Lines
- In a series of experiments involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells, indicating a mechanism involving programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in breast cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The hydroxy group may facilitate hydrogen bonding with protein targets, while the halogen substituents can enhance binding affinity through hydrophobic interactions.
Properties
Molecular Formula |
C10H10ClFO3 |
|---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |
InChI Key |
XNIKRUFTKIUJLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C(=CC=C1)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















